
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- is an organic compound with the molecular formula C10H18O. It is a derivative of ethanol where the ethyl group is substituted with a 3,3-dimethylcyclohexylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- typically involves the reaction of 3,3-dimethylcyclohexanone with ethyl magnesium bromide (Grignard reagent) followed by dehydration. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Catalyst: Acidic catalyst such as sulfuric acid for the dehydration step
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form corresponding alcohols.
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexylidene derivatives
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2Z)-: A stereoisomer with different spatial arrangement.
cis-3,3-dimethyl-δ1-β-cyclohexanethanol: Another stereoisomer with different spatial arrangement.
Grandlure II: A compound with similar structural features
Uniqueness
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- is unique due to its specific stereochemistry and the presence of the 3,3-dimethylcyclohexylidene group, which imparts distinct chemical and physical properties compared to its isomers and related compounds .
Eigenschaften
CAS-Nummer |
41370-29-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |
InChI-Schlüssel |
SHYLMMBHTKLAJS-WEVVVXLNSA-N |
Isomerische SMILES |
CC1(CCC/C(=C\CO)/C1)C |
Kanonische SMILES |
CC1(CCCC(=CCO)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


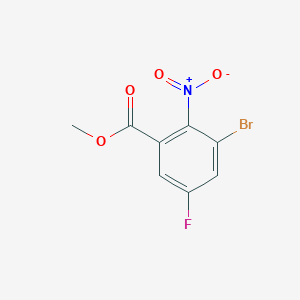
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)
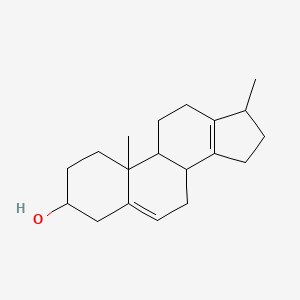
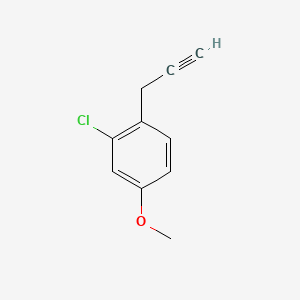

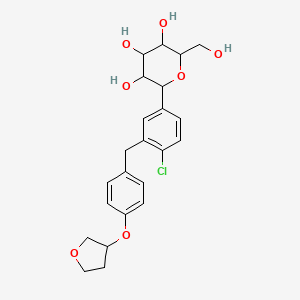

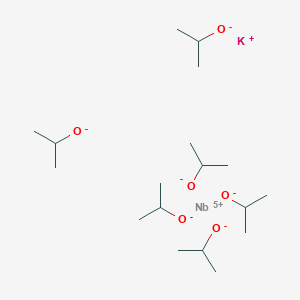

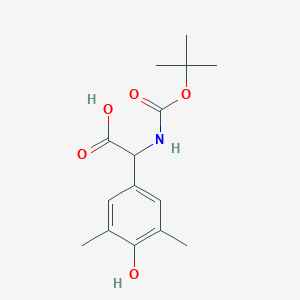
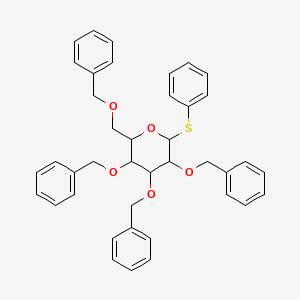
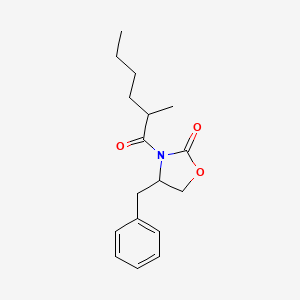
![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
